molecular formula C9H18Cl2N2O B11795290 5-Morpholinopent-3-yn-1-amine dihydrochloride

5-Morpholinopent-3-yn-1-amine dihydrochloride

Cat. No.: B11795290
M. Wt: 241.16 g/mol
InChI Key: CMCAATOHULQOOZ-UHFFFAOYSA-N
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Description

5-Morpholinopent-3-yn-1-aminedihydrochloride is a chemical compound with the molecular formula C₉H₁₈Cl₂N₂O. It is known for its unique structure, which includes a morpholine ring and an alkyne group. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Morpholinopent-3-yn-1-aminedihydrochloride typically involves the reaction of morpholine with a suitable alkyne precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the alkyne group. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

While specific industrial production methods for 5-Morpholinopent-3-yn-1-aminedihydrochloride are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Morpholinopent-3-yn-1-aminedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

5-Morpholinopent-3-yn-1-aminedihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Morpholinopent-3-yn-1-aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Morpholinopent-3-yn-1-amine: This compound is similar but lacks the dihydrochloride salt form.

    Morpholine derivatives: Other derivatives of morpholine with different substituents on the ring.

Uniqueness

5-Morpholinopent-3-yn-1-aminedihydrochloride is unique due to its combination of a morpholine ring and an alkyne group, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H18Cl2N2O

Molecular Weight

241.16 g/mol

IUPAC Name

5-morpholin-4-ylpent-3-yn-1-amine;dihydrochloride

InChI

InChI=1S/C9H16N2O.2ClH/c10-4-2-1-3-5-11-6-8-12-9-7-11;;/h2,4-10H2;2*1H

InChI Key

CMCAATOHULQOOZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC#CCCN.Cl.Cl

Origin of Product

United States

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